molecular formula C20H17ClN2O3 B2511357 (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421587-02-1

(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2511357
CAS No.: 1421587-02-1
M. Wt: 368.82
InChI Key: AQUAKAGEIWKQNQ-VAWYXSNFSA-N
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Description

(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, an acrylamide moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Acrylamide Intermediate: The acrylamide intermediate can be synthesized by reacting 2-chlorophenylacetic acid with acryloyl chloride in the presence of a base such as triethylamine.

    Coupling with But-2-yn-1-ol: The acrylamide intermediate is then coupled with but-2-yn-1-ol using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the but-2-yn-1-yl acrylamide derivative.

    Formation of the Benzamide Core: The final step involves the reaction of the but-2-yn-1-yl acrylamide derivative with 2-aminobenzamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The specific molecular targets and pathways depend on the biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-((4-(3-(2-bromophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    (E)-2-((4-(3-(2-fluorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific electronic and steric effects of the chlorophenyl group can result in distinct interactions with molecular targets, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

2-[4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c21-17-9-3-1-7-15(17)11-12-19(24)23-13-5-6-14-26-18-10-4-2-8-16(18)20(22)25/h1-4,7-12H,13-14H2,(H2,22,25)(H,23,24)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUAKAGEIWKQNQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC#CCOC2=CC=CC=C2C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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